molecular formula C13H12 B12577864 Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- CAS No. 278169-73-6

Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-

Cat. No.: B12577864
CAS No.: 278169-73-6
M. Wt: 168.23 g/mol
InChI Key: XPBASLQLELWJJU-GFCCVEGCSA-N
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Description

Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- is an organic compound characterized by a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method, first developed in the mid-20th century, remains a foundational approach for producing this compound. The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient separation and purification techniques, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure contributes to its reactivity and ability to form stable intermediates in various chemical reactions. These interactions are crucial for its applications in organic synthesis and other fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- stands out due to its specific phenyl substitution, which imparts unique reactivity and potential for forming complex organic molecules. This makes it particularly valuable in targeted organic synthesis and the development of new materials .

Properties

CAS No.

278169-73-6

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

(2R)-2-phenylspiro[2.4]hepta-4,6-diene

InChI

InChI=1S/C13H12/c1-2-6-11(7-3-1)12-10-13(12)8-4-5-9-13/h1-9,12H,10H2/t12-/m1/s1

InChI Key

XPBASLQLELWJJU-GFCCVEGCSA-N

Isomeric SMILES

C1[C@@H](C12C=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C12C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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